molecular formula C13H14N6O B016644 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine CAS No. 674799-96-3

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Cat. No. B016644
M. Wt: 270.29 g/mol
InChI Key: UINSGVKWAFJDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine” is a compound that falls within the broader class of purine derivatives. These compounds have attracted interest due to their wide range of potential biological activities and their presence in many bioactive molecules. The compound’s structure is indicative of its potential for interaction with various biological targets through multiple binding modes.

Synthesis Analysis

The synthesis of purine derivatives like “6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine” often involves multi-step reactions that can include N-alkylation, amidation, and various substitutions at the purine ring. For instance, N-methoxy-9-methyl-9H-purin-6-amines, carrying various substituents, were synthesized by N-methylation of known 6-chloropurines, demonstrating the versatility of purine chemistry (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their biological activity. For example, the synthesis and structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provided insights into the arrangement of purine rings and substituents, highlighting the importance of molecular configuration in the activity of purine compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including tautomerism, alkylation, and hydrolysis, which are crucial for their chemical diversity and biological activities. The synthesis, acidity constants, and tautomeric structure of diazonium coupling products of 2-(Benzylsulfanyl)-7H-purin-6-one showcased these reactions’ importance in modulating the compounds’ properties (Darwish et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application and handling. Studies focusing on the synthesis and molecular structure analysis contribute to understanding these properties, which are vital for the compound's development and application in various fields.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, are pivotal in determining the utility of purine derivatives. The synthesis and characterisation of N-glycosyl amines from reactions between various substrates highlight the chemical versatility and potential utility of these compounds in designing new molecules with desired properties (Das et al., 2001).

Scientific Research Applications

  • Hypoxia-targeted prodrug inhibitor : It acts as a hypoxia-targeted prodrug inhibitor of O6-alkylguanine-DNA alkyltransferase, which can enhance drug delivery to solid tumors (Zhu et al., 2012).

  • Synthesis of acyclic nucleoside and nucleotide analogs : It is utilized in the synthesis of acyclic nucleoside and nucleotide analogs (Janeba et al., 2000).

  • Quantifying MGMT status : 6-benzyloxy-9H-purin-2-ylamine derivatives can be used to quantify the MGMT status of tumor and non-target tissue in vivo (Schirrmacher et al., 2002).

  • Novel purin-6-yl conjugates research : Novel purin-6-yl conjugates with heterocyclic amines linked via 6-aminohexanoyl fragment have applications in scientific research (Krasnov et al., 2015).

  • Oxidation of secondary benzylic amines : Singlet oxygen can efficiently oxidize secondary benzylic amines to imines, useful in synthesizing C1- and N-functionalized benzylic amines (Jiang et al., 2009).

  • Synthesis of secondary amines : 2-benzylidene-8,9-dihydro-7H-furo[2,3-f][1,3]-benzoxazin-3(2H)-one derivatives can be used in the synthesis of secondary amines containing a 6-hydroxyaurone moiety (Popova et al., 2016).

  • Acetylcholinesterase inhibition : Novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives exhibit moderate activities against acetylcholinesterase (Kang et al., 2013).

  • Large-scale preparation : The process allows for the large-scale preparation of 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt (Shi et al., 2015).

  • Pharmaceuticals and agrochemicals applications : Palladium-catalyzed carbonylative aminohomologation reaction efficiently synthesizes benzylic amines for applications in pharmaceuticals and agrochemicals (Peng et al., 2018).

  • C-H functionalization : Rh-catalyzed selective C-H functionalization of 6-arylpurines allows for control of the degree of functionalization by reducing steric repulsion (Kim et al., 2014).

Future Directions

The future directions for “6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine” could involve further exploration of its potential biological activities, given the interest in similar compounds for their inhibitory effects on cholinesterases and monoamine oxidase B . Further studies could also focus on its synthesis and the development of novel derivatives with enhanced properties.

properties

IUPAC Name

6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINSGVKWAFJDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
Reactant of Route 3
Reactant of Route 3
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
Reactant of Route 4
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
Reactant of Route 5
Reactant of Route 5
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
Reactant of Route 6
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Citations

For This Compound
9
Citations
Y Lv, S Wang, Y Wang, X Zhang, Q Jia, S Han… - Analytical and …, 2023 - Springer
In this study, a novel cell membrane chromatography (CMC) model was developed to investigate cluster of differentiation 147 (CD147) targeted anti-tumor drug leads for specific …
Number of citations: 1 link.springer.com
X Shi, Q Li, Z Dai, AA Tran, S Feng, AD Ramirez… - Journal of Cell …, 2021 - rupress.org
Expansion microscopy (ExM) increases the effective resolving power of any microscope by expanding the sample with swellable hydrogel. Since its invention, ExM has been …
Number of citations: 62 rupress.org
SI Liang, B van Lengerich, K Eichel, M Cha… - Cell reports, 2018 - cell.com
Growth factor binding to EGFR drives conformational changes that promote homodimerization and transphosphorylation, followed by adaptor recruitment, oligomerization, and signaling …
Number of citations: 62 www.cell.com
E Thankarajan, S Oz, A Saady, K Kulbitski… - …, 2023 - Wiley Online Library
Magnetic resonance imaging (MRI) is a powerful imaging modality, widely employed in research and clinical settings. However, MRI images suffer from low signals and a lack of target …
K Cechova, C Lan, M Macik, NPF Barthes… - Cellular and Molecular …, 2021 - Springer
Opioid receptors (ORs) have been observed as homo- and heterodimers, but it is unclear if the dimers are stable under physiological conditions, and whether monomers or dimers …
Number of citations: 5 link.springer.com
BT Cisneros - 2020 - search.proquest.com
This dissertation will explore two different methods of generating enzymatically-amplified signals in response to cell surface features. The first method uses a variation on traditional …
Number of citations: 3 search.proquest.com
J Yao, X Huang, J Ren - Talanta, 2021 - Elsevier
Secretory proteins constitute a biologically crucial subset of proteins for regulation of some pathological and physiological processes, and they have become very important biomarkers …
Number of citations: 4 www.sciencedirect.com
LE Wilkins - 2018 - wrap.warwick.ac.uk
Tools to understand the mechanisms of protein binding to cell surface proteins are of interest to enable the manipulation of such proteins, such as for therapy and drug delivery. In …
Number of citations: 3 wrap.warwick.ac.uk
E Thankarajan, S Oz, A Saady, K Kulbitski… - ChemBioChem, 2023
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.